molecular formula C15H16N2O4 B12540201 3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid CAS No. 663625-66-9

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid

Cat. No.: B12540201
CAS No.: 663625-66-9
M. Wt: 288.30 g/mol
InChI Key: BKTJGMLEZJVSIH-UHFFFAOYSA-N
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Description

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid is a chemical compound with the molecular formula C15H16N2O4. It is known for its unique structure, which includes both amino and ether functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Etherification: The amino compound is then reacted with an appropriate phenol derivative to form the ether linkage.

    Hydrolysis: Finally, the ester or amide intermediate is hydrolyzed to yield the desired benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while reduction of nitro groups yields amino derivatives .

Scientific Research Applications

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the ether linkage provides flexibility and stability to the compound. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-[2-(2-aminophenoxy)ethoxy]benzoic acid
  • 3-Amino-4-[2-(2-hydroxyphenoxy)ethoxy]benzoic acid
  • 3-Amino-4-[2-(2-methoxyphenoxy)ethoxy]benzoic acid

Uniqueness

3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

663625-66-9

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid

InChI

InChI=1S/C15H16N2O4/c16-11-3-1-2-4-13(11)20-7-8-21-14-6-5-10(15(18)19)9-12(14)17/h1-6,9H,7-8,16-17H2,(H,18,19)

InChI Key

BKTJGMLEZJVSIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCCOC2=C(C=C(C=C2)C(=O)O)N

Origin of Product

United States

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